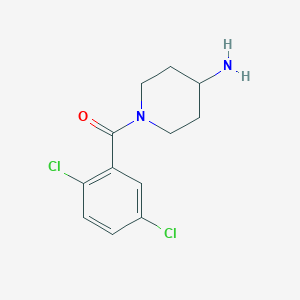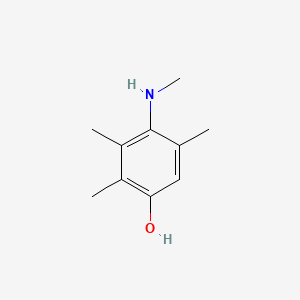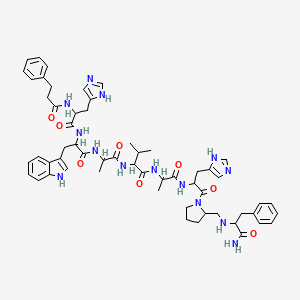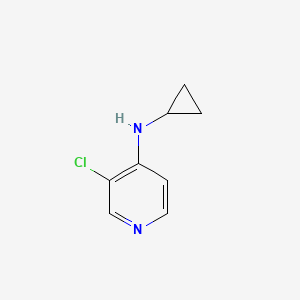
3-chloro-N-cyclopropylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinamine, 3-chloro-N-cyclopropyl- is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a cyclopropyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 3-chloro-N-cyclopropyl- typically involves the chlorination of 4-pyridinamine followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4-pyridinamine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with cyclopropylamine to attach the cyclopropyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinamine, 3-chloro-N-cyclopropyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group and the pyridine ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Pyridinamine, 3-chloro-N-cyclopropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Pyridinamine, 3-chloro-N-cyclopropyl- involves its interaction with various molecular targets. The amino group and the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinamine, 3-chloro-N-cyclopropyl- can be compared with other similar compounds, such as:
4-Pyridinamine: Lacks the chlorine and cyclopropyl groups, resulting in different reactivity and applications.
3-Chloro-4-pyridinamine: Similar structure but lacks the cyclopropyl group.
N-Cyclopropyl-4-pyridinamine: Similar structure but lacks the chlorine atom.
The presence of both the chlorine atom and the cyclopropyl group in 4-Pyridinamine, 3-chloro-N-cyclopropyl- makes it unique and potentially more versatile in various applications.
Eigenschaften
CAS-Nummer |
1353101-14-0 |
|---|---|
Molekularformel |
C8H9ClN2 |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
3-chloro-N-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) |
InChI-Schlüssel |
VMARRUMQRGENMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=C(C=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


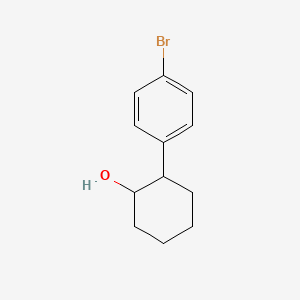
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
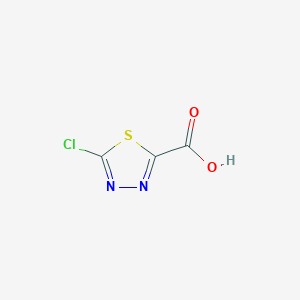
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
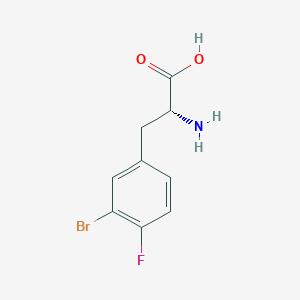
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
